

Application Notes and Protocols for Iohexol Gradient Preparation in Extracellular Vesicle Isolation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iohexol*

Cat. No.: B1672079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of pure and homogenous populations of extracellular vesicles (EVs), including exosomes and microvesicles, is a critical prerequisite for their study and therapeutic application. Density gradient ultracentrifugation is a gold-standard technique for separating EVs from contaminating proteins and lipoprotein particles based on their buoyant density. **Iohexol**, a non-ionic, iodinated density gradient medium, offers a gentle and effective solution for EV purification. Its ability to form iso-osmotic gradients helps preserve the integrity and functionality of the isolated vesicles.^{[1][2]} This document provides detailed protocols and application notes for the preparation and use of **iohexol** gradients for the isolation of extracellular vesicles from various biological sources.

Data Presentation

The following tables summarize key quantitative data from representative studies utilizing **iohexol** density gradients for EV isolation. These values can serve as a benchmark for researchers optimizing their own isolation protocols.

Table 1: Characterization of Extracellular Vesicles Isolated Using **Iohexol** Density Gradient

Starting Material	EV Marker Proteins Detected	EV Size Range (nm)	Peak EV Density (g/mL)	Reference
Human Saliva	CD63, CD133, EpCAM	47.8 ± 12.3	~1.11	[3]
Conditioned Cell Media	-	74.0 ± 23.5	~1.06	[3]
Rat Blood Plasma	Alix, Tsg101, CD81	-	~1.146	[4]
Stem Cell Culture Media	-	~60	1.15-1.19	[5]

Table 2: Comparison of EV Yield and Purity Across Different Isolation Methods

Isolation Method	Relative Protein Amount per 10 ⁸ Particles	Typical Protein Yield per 10 ⁶ Cells	Key Observation	Reference
OptiPrep™			Distinct protein profile with unique bands	
Density Gradient (ODG)	Lower than UC	~0.3 µg		[6]
Ultracentrifugation (UC)	Higher than ODG	~0.7 µg	-	[6]
Commercial Kit (EQ)	3x more than UC	~5 µg	Higher protein contamination	[6]
Commercial Kit (TEI)	8x more than UC	~5 µg	Highest protein contamination	[6]

Experimental Protocols

Protocol 1: Discontinuous (Step) Iohexol Gradient for EV Isolation from Cell Culture Supernatant

This protocol is adapted from methodologies utilizing OptiPrep™ (a 60% w/v solution of iodixanol) for the purification of EVs from crude pellets obtained after initial ultracentrifugation.

[5][7][8]

Materials:

- Crude EV pellet (obtained from ultracentrifugation of cell culture supernatant)
- OptiPrep™ (60% w/v Iodixanol)
- Homogenization Buffer (0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)[8] or 0.25 M Sucrose in 30 mM Tris-HCl[7]
- Phosphate-Buffered Saline (PBS)
- Ultracentrifuge tubes (e.g., 13.2 mL, 40PET)[5][7][8]
- Ultracentrifuge with a swinging bucket rotor (e.g., SW41Ti)[8]

Procedure:

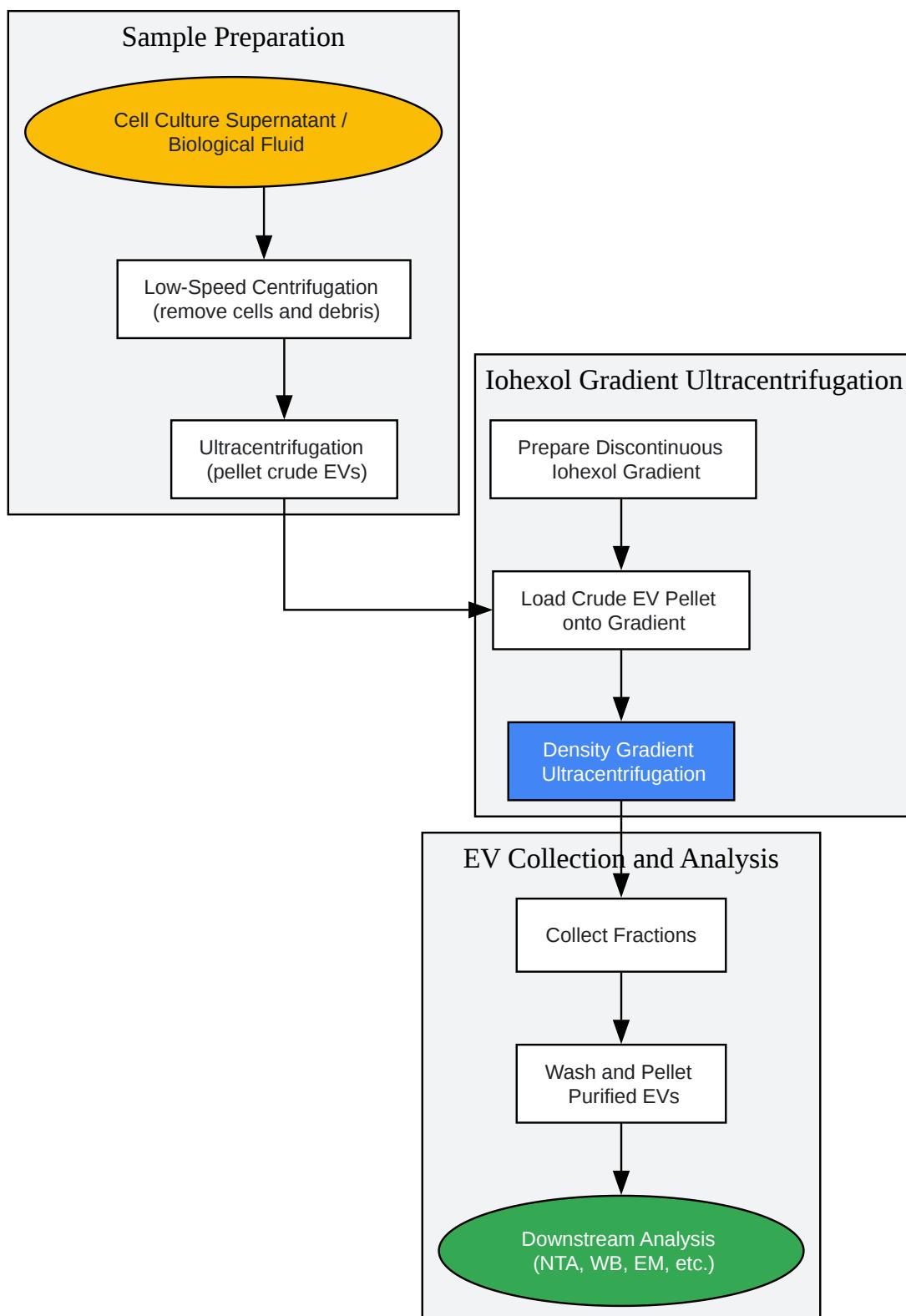
- Preparation of **Iohexol** Gradient Solutions:
 - Prepare 40%, 20%, 10%, and 5% (w/v) iodixanol solutions by diluting the 60% OptiPrep™ stock with the chosen homogenization buffer.[8] For a 12 mL final gradient volume, you will need approximately 3 mL of 40%, 3 mL of 20%, 3 mL of 10%, and 2.8 mL of 5% solutions. [8][9]
- Creating the Discontinuous Gradient:
 - Carefully layer the prepared iodixanol solutions into an ultracentrifuge tube, starting with the highest density solution at the bottom.
 - Pipette 3 mL of the 40% iodixanol solution into the bottom of the tube.

- Carefully overlay the 40% layer with 3 mL of the 20% iodixanol solution.
- Next, layer 3 mL of the 10% iodixanol solution on top of the 20% layer.
- Finally, add 2.8 mL of the 5% iodixanol solution to the top.[8][9]
- Loading the Sample:
 - Resuspend the crude EV pellet in a small volume of PBS (e.g., 100 μ L) or homogenization buffer.[8]
 - Carefully overlay the resuspended EV sample onto the top of the 5% iodixanol layer.[8][9]
- Ultracentrifugation:
 - Place the tubes in a swinging bucket rotor and balance them carefully.
 - Centrifuge at 100,000 \times g for 18 hours at 4°C.[8] Set acceleration and deceleration to a low setting to avoid disturbing the gradient.[5]
- Fraction Collection:
 - After centrifugation, carefully remove the tubes from the rotor.
 - Collect fractions (e.g., 1 mL each) from the top of the gradient.[8][9] It is known that exosomes typically exist in a density range of 1.15 to 1.19 g/cm³.[5][7] This corresponds to specific fractions which can be predetermined or identified by measuring the density of each fraction.
- Washing and Concentrating EVs:
 - Dilute the collected EV-containing fractions with a larger volume of PBS (e.g., 20 mL).
 - Centrifuge at a higher speed (e.g., 200,000 \times g) for 2 hours at 4°C to pellet the purified EVs.[8]
 - Resuspend the final EV pellet in a suitable buffer for downstream applications and store at -80°C.[8]

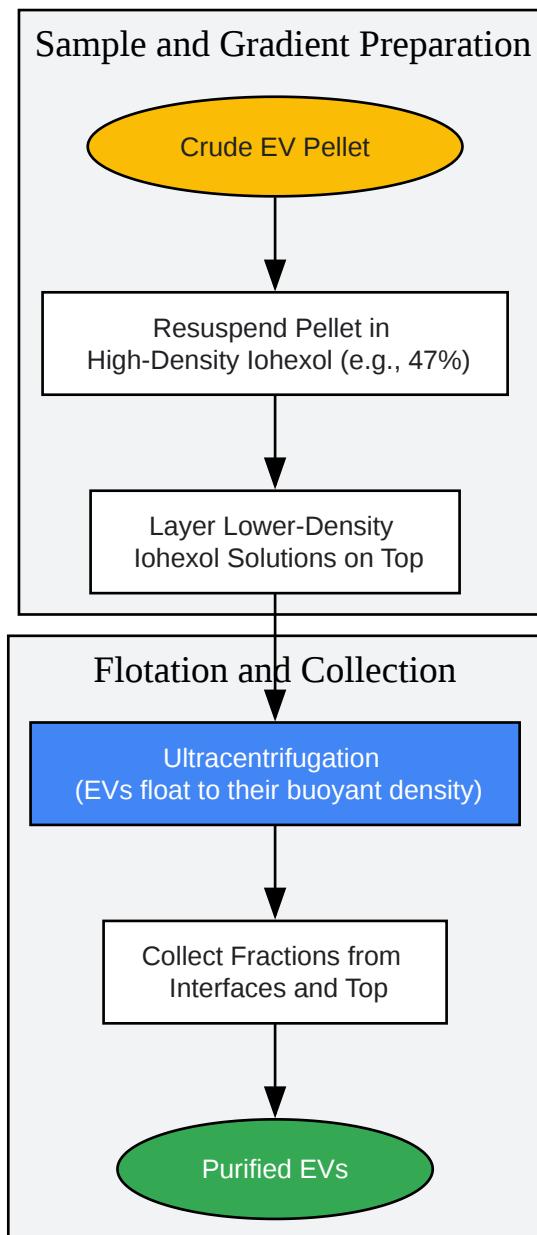
Protocol 2: Bottom-Up (Flotation) Iohexol Gradient for EV Isolation from Human Saliva

This protocol is adapted for isolating EVs from complex biological fluids like saliva, where the sample is mixed with a high-density **iohexol** solution and overlaid with lower-density layers.[3]

Materials:


- Crude EV pellet (obtained from ultracentrifugation of pre-cleared saliva)
- Iodixanol solutions: 47%, 37%, 28%, and 18% (w/v) in 0.02 M HEPES/NaOH, pH 7.2[3]
- Ultracentrifuge tubes (e.g., 14 mL)[3]
- Ultracentrifuge with a swinging bucket rotor (e.g., SW40Ti)[3]

Procedure:


- Sample Preparation:
 - Resuspend the crude EV pellet in 2.5 mL of the 47% iodixanol solution.[3]
- Creating the Discontinuous Gradient:
 - In a 14 mL ultracentrifuge tube, layer the following solutions from bottom to top:
 - The 2.5 mL EV-containing 47% iodixanol solution.
 - 2.5 mL of 37% iodixanol solution.
 - 2.5 mL of 28% iodixanol solution.
 - 2.5 mL of 18% iodixanol solution.
- Ultracentrifugation:
 - Centrifuge the gradient at 160,000 x g for 17 hours at 4°C.[3]
- Fraction Collection:

- Following centrifugation, collect fractions from the top of the gradient. For example, collect a 1.25 mL top fraction, followed by four 2.5 mL fractions, and a final 1.25 mL bottom fraction.^[3] The EV-rich fractions are typically found at the interfaces between the density layers.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for extracellular vesicle isolation using a top-loaded **iohexol** density gradient.

[Click to download full resolution via product page](#)

Caption: Workflow for bottom-up (flootation) **iohexol** density gradient for EV isolation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beckman.com [beckman.com]
- 2. Isolation and characterization of extracellular vesicles and future directions in diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of human salivary extracellular vesicles by iodixanol density gradient ultracentrifugation and their characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of High-Purity Extracellular Vesicles by the Combination of Iodixanol Density Gradient Ultracentrifugation and Bind-Elute Chromatography From Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eppendorf.com [eppendorf.com]
- 6. The impact of disparate isolation methods for extracellular vesicles on downstream RNA profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 8. OptiPrep™ density gradient centrifugation [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Iohexol Gradient Preparation in Extracellular Vesicle Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672079#iohexol-gradient-preparation-for-isolating-extracellular-vesicles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com